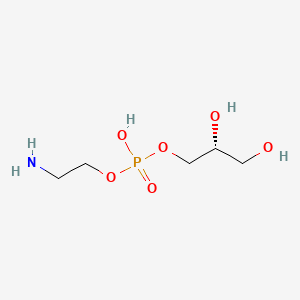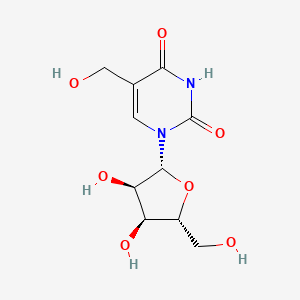
5-Hydroxymethyluridine
Übersicht
Beschreibung
5-Hydroxymethyluridine (5hmU) is a thymine modification found in the genomes of various organisms . The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans . It is present at unusually high levels in dinoflagellate chromosomal DNA .
Synthesis Analysis
The synthesis of this compound involves the use of this compound DNA Kinase (5-HMUDK) which transfers the gamma phosphate from ATP to the hydroxymethyl moiety of this compound in polymeric DNA . The syntheses of 5-hydroxymethyl-uridine [5hm(rU)] and -cytidine [5hm(rC)] phosphoramidites and their incorporation into RNA by solid-phase synthesis have been reported .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. These are pyrimidine nucleotides with a monophosphate group linked to the ribose moiety .
Chemical Reactions Analysis
The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans .
Wissenschaftliche Forschungsanwendungen
Radiation Damage Assessment
5-Hydroxymethyluridine (5-HMUR) is a notable product of ionizing radiation damage in DNA, specifically a radiation product of thymidine. Lewis, Muhleman, and Ward (1978) developed a serologic assay for 5-HMUR, demonstrating its potential as a biomarker for DNA damage due to radiation. This assay can detect 5-HMUR in the presence of thymidine, offering a method to estimate radiation-induced DNA damage (Lewis, Muhleman, & Ward, 1978).
Biological Activity and Synthesis
5-Hydroxymethylpyrimidines, including this compound, have garnered interest due to their biological activity. Ulbricht (1965) discussed various synthesis methods of hydroxymethylpyrimidines and their significance in biochemistry. The presence of this compound in specific Bacillus subtilis phages' DNA and its various synthetic methods highlight its importance in molecular biology and genetics (Ulbricht, 1965).
Epigenetic Mark and DNA Repair
Olinski, Starczak, and Gackowski (2016) explored 5-Hydroxymethyluracil as an epigenetic mark and its role in DNA repair. This review detailed the formation of 5-Hydroxymethyluracil in DNA and its removal, suggesting its possible role as an epigenetic mark while also being a product of reactive oxygen species-induced reactions. The intricate balance between its regulatory and erroneous roles in the genome signifies its importance in genetic and epigenetic studies (Olinski, Starczak, & Gackowski, 2016).
Alzheimer's Disease Research
Chouliaras et al. (2013) investigated the epigenetic dysregulation in Alzheimer's disease (AD), focusing on DNA methylation and hydroxymethylation. Their study found consistent decreases in 5-hydroxymethylcytosine in the hippocampus of AD patients, implying a potential link between epigenetic alterations and AD pathology. This opens avenues for further research into the role of 5-hydroxymethylcytosine and by extension, this compound, in neurodegenerative diseases (Chouliaras et al., 2013).
Cancer Research and Diagnosis
Jin et al. (2011) highlighted the significance of 5-Hydroxymethylcytosine in cancer research. Their study showed that levels of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) were substantially depleted in various human cancers compared to normal tissue. This depletion in cancer tissues adds another layer to the complex epigenome of cancers and suggests that lack of 5-hydroxymethylcytosine could serve as a useful biomarker for cancer diagnosis (Jin et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJJNQKTRZJIQ-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952752 | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-00-7 | |
| Record name | 5-Hydroxymethyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


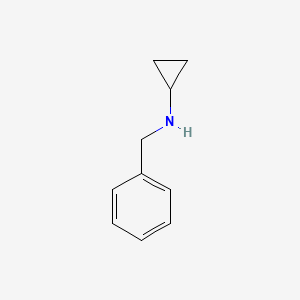
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)

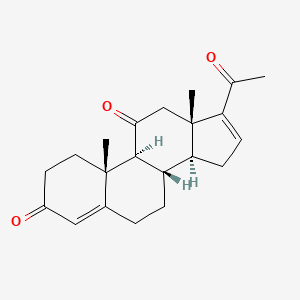

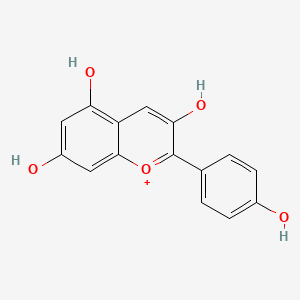

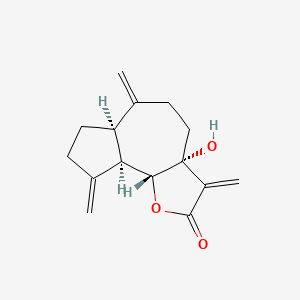
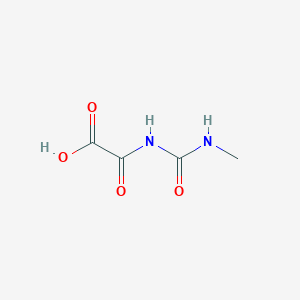
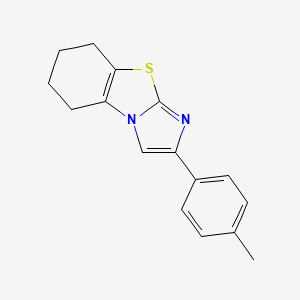


![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
